molecular formula C11H20N2O3 B8208122 Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate

Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate

Cat. No.: B8208122
M. Wt: 228.29 g/mol
InChI Key: XECJYEGBYOWSRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C11H20N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general steps are as follows:

    Formation of Azetidine Intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl azetidine-1-carboxylate.

    Carbamoylation: The tert-butyl azetidine-1-carboxylate is then treated with dimethylcarbamoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate: undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl group.

    Hydrolysis: Under acidic or basic conditions, the ester and carbamoyl groups can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include substituted azetidines with various functional groups.

    Hydrolysis: Products include tert-butyl azetidine-1-carboxylate and dimethylamine.

    Oxidation and Reduction: Products include N-oxides or reduced amine derivatives.

Scientific Research Applications

Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate involves its interaction with biological targets through its carbamoyl and azetidine moieties. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate: can be compared with other azetidine derivatives, such as:

    Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound has a cyanomethylene group instead of a dimethylcarbamoyl group, leading to different reactivity and applications.

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The presence of a hydroxymethyl group imparts different chemical properties and potential biological activities.

    Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate: The methylsulfonyl group provides unique reactivity, particularly in sulfonation reactions.

The uniqueness of This compound lies in its combination of the tert-butyl ester and dimethylcarbamoyl functionalities, which confer specific reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)12(4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECJYEGBYOWSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 300 mg (1.49 mmol) azetidine-1,3-dicarboxylic acid mono-tert-butyl ester and 241.6 mg (1.79 mmol) 1-hydroxybenzotriazole hydrate in 20 mL DMF at 0° C., was added 364.5 mg (4.47 mmol) dimethylamine hydrochloride, and the reaction was stirred for 30 minutes. 342.8 mg (1.79 mmol) N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, followed by 1.5 mL (8.94 mmol) DIPEA were added, and the reaction was stirred at room temperature for 3 hours. After evaporation of the solvent, the crude was diluted with 100 mL DCM. The organic phase was washed with a 2 M solution of HCl (2×50 mL), a saturated solution of NaHCO3 (2×50 mL), brine (2×50 mL), and dried over Na2SO4. After filtration, the solvent was evaporated to give the desired product which was used for the next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
241.6 mg
Type
reactant
Reaction Step One
Quantity
364.5 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
342.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, triethylamine (1.2 ml) was added to a mixture of 1-(t-butyloxycarbonyl)-azetidine-3-carboxylic acid (0.804 g), dimethylamine hydrochloride (0.489 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.997 g), 1-hydroxybenzotriazole hydrate (0.796 g), and dimethylformamide (8 ml), and the mixture was stirred at room temperature for 3 days. To the reaction mixture was added ethyl acetate (30 ml), and the mixture was successively washed once with water, once with hydrochloric acid, once with water, twice with saturated aqueous sodium hydrogen carbonate and twice with water. The organic layer was dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to give the title compound (0.364 g, 40%).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.804 g
Type
reactant
Reaction Step Two
Quantity
0.489 g
Type
reactant
Reaction Step Two
Quantity
0.997 g
Type
reactant
Reaction Step Two
Quantity
0.796 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Yield
40%

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